2,5-Dibromo-4-fluorobenzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromo-4-fluoro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2FNS/c8-3-1-2-4-6(5(3)10)11-7(9)12-4/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYHSGURCDEIDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1SC(=N2)Br)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,5 Dibromo 4 Fluorobenzo D Thiazole and Its Precursors
Retrosynthetic Analysis of the 2,5-Dibromo-4-fluorobenzo[d]thiazole Framework
A logical retrosynthetic analysis of this compound begins with the disconnection of the thiazole (B1198619) ring, a common strategy for benzothiazole (B30560) synthesis. This leads to a key intermediate, a substituted 2-aminothiophenol (B119425). The C2-N and C7a-S bonds of the thiazole ring are typically formed in the final cyclization step. Therefore, the primary disconnection points are at these bonds, revealing a 2-amino-3-fluoro-6-bromothiophenol precursor and a one-carbon electrophile that will become the C2 position of the benzothiazole ring, which in this case is brominated.
Further disconnection of the precursor, 2-amino-3-fluoro-6-bromothiophenol, involves the removal of the bromine and thiol functionalities. This suggests a multi-step synthesis starting from a simpler, commercially available fluorinated aniline (B41778) derivative. The strategic introduction of the thiol and bromo groups is critical and is often guided by the directing effects of the existing substituents on the aromatic ring.
Established Synthetic Routes to Substituted Benzothiazoles
The synthesis of the benzothiazole core is a well-established field in organic chemistry, with several robust methods available. These can be broadly categorized into cyclocondensation reactions, directed ortho-metalation strategies, and multi-component reactions.
Cyclocondensation Reactions
Cyclocondensation reactions are the most traditional and widely used methods for the synthesis of benzothiazoles. researchgate.netmdpi.com These reactions typically involve the condensation of a 2-aminothiophenol with a variety of carbonyl compounds or their derivatives. mdpi.com For the synthesis of 2-substituted benzothiazoles, aldehydes, ketones, carboxylic acids, or acyl chlorides can be employed. mdpi.comindexcopernicus.com The reaction proceeds through the formation of a thiazoline (B8809763) intermediate, which then undergoes oxidation to the aromatic benzothiazole. mdpi.com A range of catalysts and reaction conditions have been developed to promote this transformation, including the use of oxidizing agents like hydrogen peroxide or molecular oxygen, and catalysts such as copper salts. mdpi.comorganic-chemistry.org
| Reactant for C2 Position | Resulting C2-Substituent | Reference |
| Aldehydes | Substituted or unsubstituted aryl/alkyl | mdpi.comresearchgate.net |
| Ketones | Substituted or unsubstituted aryl/alkyl | mdpi.com |
| Carboxylic Acids | Substituted or unsubstituted aryl/alkyl | researchgate.netindexcopernicus.com |
| Nitriles | Substituted or unsubstituted aryl/alkyl | organic-chemistry.org |
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) provides a powerful method for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In the context of benzothiazole synthesis, a directing metalation group (DMG) on an aniline or thiophenol precursor can guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with an appropriate electrophile to introduce a substituent. While not a direct method for ring formation, DoM is invaluable for the synthesis of highly substituted precursors required for subsequent cyclization. The heteroatom of the DMG coordinates to the lithium, facilitating the deprotonation at the proximate position. wikipedia.orguwindsor.ca
Common Directing Metalation Groups (DMGs)
| Group | Strength |
| -CONR₂ | Strong |
| -SO₂NR₂ | Strong |
| -OMe | Moderate |
| -F | Moderate |
Multi-Component Reactions (MCRs) for Benzothiazole Annulation
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. nih.govmdpi.com Several MCRs have been developed for the synthesis of benzothiazoles. For instance, a three-component reaction involving an aniline, an aldehyde, and a sulfur source can directly yield the benzothiazole core. organic-chemistry.org These reactions often proceed through a cascade of events, minimizing the need for isolation of intermediates and reducing waste. Copper-catalyzed MCRs have been shown to be particularly effective. nih.gov
Specific Approaches for Incorporating Halogen Substituents
The synthesis of this compound requires precise control over the introduction of three halogen atoms. The fluorine atom is often incorporated from the starting material, as direct fluorination of complex aromatic systems can be challenging and non-selective. google.com
Selective Bromination Procedures
The introduction of bromine atoms can be achieved at various stages of the synthesis. Electrophilic bromination of the benzothiazole ring system or its precursors is a common strategy. The regioselectivity of bromination is influenced by the electronic nature of the existing substituents and the reaction conditions. utm.my Reagents such as N-bromosuccinimide (NBS) or elemental bromine in the presence of a catalyst are frequently used. utm.myresearchgate.net In some cases, a bromine atom can be introduced at the C2 position during the cyclocondensation step by using a bromine-containing one-carbon synthon. The presence of an amino group in aminobenzothiazoles strongly directs electrophilic substitution. rsc.org It is also known that bromination of fluoro-arylamines can be achieved using bromine in a suitable solvent like methylene (B1212753) chloride. lookchem.com
Common Brominating Agents
| Reagent | Conditions |
| Bromine (Br₂) | Often with a Lewis acid or in an acidic medium |
| N-Bromosuccinimide (NBS) | Radical or ionic conditions, often with an initiator or acid catalyst |
Directed Fluorination Techniques
The introduction of a fluorine atom at the 4-position of the benzothiazole ring is a critical step in the synthesis of the target molecule. Directed fluorination techniques are instrumental in achieving the desired regioselectivity. One of the most effective strategies involves the synthesis of a fluorinated precursor, specifically 2-amino-3-fluorothiophenol, which can then be cyclized to form the 4-fluorobenzothiazole core.
A potential route to 2-amino-3-fluorothiophenol begins with 2-fluoroaniline. This precursor can be thiocyanated at the position ortho to the amino group, followed by reduction to yield the desired thiophenol. However, thiocyanation can sometimes lead to a mixture of ortho and para products.
A more direct and regioselective method involves the directed ortho-fluorination of an aniline derivative. This can be achieved using electrophilic fluorinating agents. Although elemental fluorine is highly reactive and non-selective, modern reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® offer safer and more controlled alternatives for electrophilic fluorination. The mechanism of electrophilic fluorination is complex and still a subject of study, with possibilities of both SN2 and single-electron transfer (SET) pathways being considered.
For instance, a picolinamide (B142947) directing group can be used to facilitate the ortho-C–H fluorination of anilines. This strategy, while effective, would require subsequent steps to convert the aniline into the necessary thiophenol for the benzothiazole synthesis. A more direct approach could involve the electrophilic fluorination of a pre-formed 2-aminothiophenol derivative, although this might present challenges with selectivity and functional group compatibility.
A documented synthesis of 2-amino-3-fluorobenzothiazole, a key intermediate, involves the cyclization of 2-fluorophenylthiourea with bromine in chloroform. The resulting benzothiazole can then be hydrolyzed under alkaline conditions to yield 2-amino-3-fluorobenzenethiol. This thiophenol is the direct precursor for the formation of the 4-fluorobenzothiazole ring system.
Table 1: Comparison of Electrophilic Fluorinating Agents
| Reagent | Abbreviation | Form | Characteristics |
|---|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | Solid | Economical, stable, and safe with high fluorination ability. Soluble in various organic solvents. |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Solid | Stable, with mild usage conditions and a wide range of applications. |
Optimized Synthesis of this compound
With the 4-fluorobenzothiazole core in hand, the subsequent step is the regioselective introduction of two bromine atoms at the 2 and 5 positions.
The bromination of benzothiazoles is typically an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is influenced by the electronic nature of the benzothiazole ring and any existing substituents. The fluorine atom at the 4-position is an ortho, para-directing deactivator, while the thiazole ring itself has its own directing effects.
A common and effective reagent for the bromination of aromatic compounds is N-bromosuccinimide (NBS). It is a solid, which makes it easier and safer to handle compared to liquid bromine. The reaction is often carried out in a suitable solvent, such as acetonitrile (B52724) or a chlorinated solvent. The use of a catalyst may be necessary to enhance the reaction rate and selectivity. Lewis acids are typical catalysts for the halogenation of aromatic rings.
For the synthesis of this compound, a sequential bromination approach is likely to be most effective. The 2-position of the benzothiazole ring is generally susceptible to electrophilic attack. Therefore, treatment of 4-fluorobenzothiazole with one equivalent of a brominating agent like NBS would likely yield 2-bromo-4-fluorobenzothiazole. Subsequent bromination under more forcing conditions, or with a different catalyst system, could then introduce the second bromine atom at the 5-position. The regioselectivity of the second bromination would be influenced by the combined directing effects of the fluorine, the thiazole ring, and the bromine atom at the 2-position. It has been reported that bromination of 2,1,3-benzothiadiazole (B189464) with bromine in hydrobromic acid successively substitutes at the 4- and 7-positions.
Table 2: Potential Brominating Systems for 4-Fluorobenzothiazole
| Brominating Agent | Catalyst/Solvent | Potential Advantages |
|---|---|---|
| N-Bromosuccinimide (NBS) | Acetonitrile | Mild conditions, solid reagent, good regioselectivity. |
| Bromine (Br₂) | Acetic Acid / Lewis Acid | Strong brominating agent, potentially for less reactive substrates. |
The purification of the final product, this compound, is crucial to obtain a compound of high purity. Common purification techniques for organic compounds include recrystallization, column chromatography, and distillation.
Given that the product is a solid, recrystallization from a suitable solvent or solvent mixture would be a primary method of purification. The choice of solvent is critical and should be one in which the product has high solubility at elevated temperatures and low solubility at room temperature.
Column chromatography is another powerful technique for separating the desired product from any unreacted starting materials, mono-brominated intermediates, or other regioisomers that may have formed. Silica gel is a common stationary phase, and the mobile phase would be a solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) that provides good separation of the components.
For the purification of brominated organic compounds specifically, methods involving the use of a good solvent and a poor solvent to induce crystallization have been described.
Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges that need to be addressed.
Safety: Bromination reactions can be highly exothermic, and the use of reagents like bromine requires careful handling due to its corrosive and toxic nature. The use of safer alternatives like NBS is preferred. Continuous flow reactors can offer significant safety advantages over batch processes by minimizing the volume of reactive materials at any given time and allowing for better temperature control.
Waste Management: The generation of by-products and solvent waste needs to be minimized. The development of catalytic and solvent-free or solvent-minimized reaction conditions is highly desirable.
Process Control: Robust analytical methods are required to monitor the progress of the reaction and the purity of the product at each stage.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is essential for developing a sustainable and environmentally friendly synthesis of this compound.
Atom Economy: The atom economy of a reaction is a measure of how many atoms from the reactants are incorporated into the final product. Addition reactions have a 100% atom economy, while substitution reactions, such as bromination with NBS, have a lower atom economy due to the formation of by-products like succinimide. The use of catalytic systems and reactions with minimal by-product formation is a key goal.
Use of Safer Solvents and Auxiliaries: The choice of solvents has a significant impact on the environmental footprint of a chemical process. Halogenated solvents should be avoided whenever possible in favor of greener alternatives like water, ethanol, or supercritical CO2. Solvent-free reactions, where feasible, are an even better option.
Use of Renewable Feedstocks: While not directly applicable to the synthesis of this specific molecule from simple starting materials, the principle of using renewable resources is a broader goal in chemical manufacturing.
Catalysis: The use of catalysts is preferred over stoichiometric reagents as they can increase reaction efficiency and reduce waste.
Design for Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.
Table 3: Application of Green Chemistry Principles to the Proposed Synthesis
| Green Chemistry Principle | Application in the Synthesis of this compound |
|---|---|
| Prevention | Optimize reaction conditions to minimize by-product formation. |
| Atom Economy | Choose reaction pathways that maximize the incorporation of reactant atoms into the final product. |
| Less Hazardous Chemical Syntheses | Use safer brominating agents like NBS instead of elemental bromine. |
| Designing Safer Chemicals | The target molecule itself may have specific applications, and its toxicological profile should be considered. |
| Safer Solvents and Auxiliaries | Replace hazardous solvents with greener alternatives or explore solvent-free conditions. |
| Design for Energy Efficiency | Optimize reactions to run at lower temperatures and pressures. |
| Use of Renewable Feedstocks | Not directly applicable in this context. |
| Reduce Derivatives | Avoid unnecessary protection and deprotection steps in the synthetic route. |
| Catalysis | Employ catalytic methods for fluorination and bromination where possible. |
| Design for Degradation | Consider the environmental fate of the product and by-products. |
| Real-time analysis for Pollution Prevention | Use in-process analytical techniques to monitor and control the reaction. |
| Inherently Safer Chemistry for Accident Prevention | Choose reagents and conditions that minimize the risk of accidents. |
Advanced Spectroscopic and Structural Characterization of 2,5 Dibromo 4 Fluorobenzo D Thiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,5-Dibromo-4-fluorobenzo[d]thiazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, along with two-dimensional techniques, would be required for a complete structural assignment.
High-Resolution ¹H NMR Analysis of Proton Environments
A ¹H NMR spectrum of this compound would be expected to show signals corresponding to the two aromatic protons on the benzothiazole (B30560) ring system. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms. The proton on the carbon between the fluorine and bromine (C6-H) and the proton adjacent to the second bromine (C7-H) would appear as distinct signals. Their multiplicity (e.g., doublet, triplet) would be determined by spin-spin coupling with neighboring fluorine and potentially long-range coupling with each other, providing crucial information about their relative positions.
¹³C NMR Investigations of the Carbon Framework
The ¹³C NMR spectrum would reveal signals for each of the seven unique carbon atoms in the this compound molecule. The chemical shifts would indicate the electronic environment of each carbon. Carbons bonded to electronegative atoms like fluorine and bromine would be significantly deshielded and appear at a lower field. Specifically, the carbon atom directly attached to the fluorine would exhibit a large coupling constant (¹JCF), a characteristic feature in ¹³C NMR spectroscopy of fluorinated compounds.
Table 1: Predicted ¹³C NMR Data Interpretation
| Predicted Carbon Environment | Expected Chemical Shift Range (ppm) | Expected Coupling |
| C-F | High (downfield) | Large ¹JCF coupling |
| C-Br | Moderate to High | - |
| C-S | Moderate | - |
| C=N | High (downfield) | - |
| Aromatic C-H | Moderate | Large ¹JCH coupling |
| Quaternary Aromatic C | Moderate | - |
This table is predictive and actual experimental values are required for confirmation.
¹⁹F NMR Spectroscopy for Fluorine Chemical Shifts
¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. For this compound, this spectrum would show a single resonance for the fluorine atom at position 4. The precise chemical shift would be indicative of its electronic environment, and its coupling to the adjacent proton (H-6) would provide further structural confirmation.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
To definitively assign the proton and carbon signals and establish the connectivity of the atoms, two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would establish correlations between coupled protons, confirming the spatial relationship between the aromatic hydrogens.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the carbon signal to which it is directly attached.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C7H2Br2FNS), the exact mass can be calculated. An experimental HRMS measurement would aim to match this calculated value to within a very small tolerance (typically < 5 ppm), which would confirm the elemental composition. The isotopic pattern observed in the mass spectrum would also be characteristic, showing the distinctive signature of the two bromine atoms (¹⁹Br and ⁸¹Br isotopes).
Table 2: Predicted HRMS Data
| Compound Name | Molecular Formula | Calculated Exact Mass |
| This compound | C7H2Br2FNS | [Data Not Available] |
Calculation of the exact mass requires specialized software and is based on the most abundant isotopes of each element.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry provides a powerful tool for the structural elucidation of this compound by analyzing its fragmentation pattern under electron impact (EI) ionization. The presence of two bromine atoms is a key diagnostic feature, as it imparts a characteristic isotopic signature to the molecular ion and its bromine-containing fragments. Due to the natural abundances of bromine isotopes (79Br ≈ 50.7%, 81Br ≈ 49.3%), the molecular ion peak (M+•) will appear as a triplet of peaks at m/z, m/z+2, and m/z+4, with a relative intensity ratio of approximately 1:2:1.
The fragmentation of the molecular ion is expected to proceed through several key pathways, primarily involving the sequential loss of the halogen substituents and the cleavage of the heterocyclic thiazole (B1198619) ring. miamioh.edusapub.org
Initial Halogen Loss: The primary fragmentation step is often the cleavage of a carbon-bromine bond, which is weaker than the carbon-fluorine bond, to expel a bromine radical (•Br). This results in a prominent fragment ion [M-Br]+. Given the two bromine atoms, this fragment will still exhibit a doublet signal (due to the remaining bromine isotope), separated by two mass units with a ~1:1 intensity ratio. A subsequent loss of the second bromine atom can lead to the [M-2Br]+ fragment.
Ring Cleavage: Following or competing with halogen loss, the benzothiazole ring system undergoes characteristic fragmentation. A common pathway for thiazoles and related heterocycles is the expulsion of a neutral hydrogen cyanide (HCN) molecule from the thiazole moiety, leading to a sulfur-containing radical cation. sapub.org Another potential cleavage involves the loss of a thiocyanate (B1210189) radical (•SCN) or related sulfur-containing fragments.
Fluorine Loss: The loss of a fluorine radical (•F) is also possible, typically occurring after the more facile bromine loss, leading to fragments such as [M-Br-F]+ or [M-2Br-F]+.
Benzene (B151609) Ring Fragmentation: The remaining fluorinated benzene ring fragment can further decompose by losing acetylene (B1199291) (C₂H₂) or other small molecules, characteristic of aromatic system fragmentation.
By carefully analyzing the m/z values and isotopic patterns of these fragment ions, the molecular structure of this compound can be unequivocally confirmed.
Infrared (IR) and Raman Spectroscopy
Key vibrational modes expected for this compound are:
Aromatic C-H Vibrations: The remaining C-H bonds on the benzene ring will exhibit stretching vibrations (νC-H) in the 3100-3000 cm⁻¹ region. Out-of-plane (γC-H) and in-plane (βC-H) bending vibrations are expected in the 900-670 cm⁻¹ and 1300-1000 cm⁻¹ regions, respectively. researchgate.net The specific substitution pattern influences the exact position and intensity of these bands.
Aromatic Ring Vibrations: The C=C stretching vibrations (νC=C) within the fused benzene ring typically appear as a series of bands in the 1650-1430 cm⁻¹ range. chemijournal.com Ring breathing and other skeletal vibrations occur at lower frequencies.
Thiazole Ring Vibrations: The characteristic vibrations of the thiazole ring include the C=N stretching (νC=N) mode, generally observed between 1640 cm⁻¹ and 1538 cm⁻¹. chemijournal.com The C-N and C-S stretching vibrations (νC-N, νC-S) are found in the 1380-1260 cm⁻¹ and 950-830 cm⁻¹ regions, respectively. chemijournal.com
Carbon-Halogen Vibrations: The carbon-halogen stretching modes are highly dependent on the mass of the halogen atom. The C-F stretching vibration (νC-F) is expected to produce a strong band in the 1250-1100 cm⁻¹ range. mdpi.com The much heavier bromine atoms result in C-Br stretching vibrations (νC-Br) at significantly lower frequencies, typically in the 600-500 cm⁻¹ region.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group / Moiety |
|---|---|---|
| ν(C-H) | 3100 - 3000 | Aromatic C-H |
| ν(C=N) | 1640 - 1538 | Thiazole Ring |
| ν(C=C) | 1650 - 1430 | Aromatic Ring |
| ν(C-N) | 1380 - 1260 | Thiazole Ring |
| ν(C-F) | 1250 - 1100 | Aryl-Fluoride |
| β(C-H) | 1300 - 1000 | Aromatic C-H |
| ν(C-S) | 950 - 830 | Thiazole Ring |
| γ(C-H) | 900 - 670 | Aromatic C-H |
| ν(C-Br) | 600 - 500 | Aryl-Bromide |
The presence and position of the two bromine atoms and the fluorine atom on the benzothiazole core significantly influence the molecule's vibrational frequencies. These effects can be attributed to a combination of mass and electronic factors.
Mass Effect: The heavy mass of the bromine atoms has a notable effect on the skeletal vibrations of the ring. It can cause a general lowering (redshift) of frequencies for modes involving the movement of the C-Br bond, such as certain C-C stretching and ring deformation modes.
Electronic Effects: Fluorine and bromine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This alters the electron density distribution and, consequently, the force constants of the bonds within the ring system. mdpi.com This can lead to shifts in the frequencies of the C=C, C=N, and C-N stretching vibrations. The electron-withdrawing nature of the halogens can strengthen adjacent bonds, potentially causing a slight increase (blueshift) in their vibrational frequencies. Conversely, resonance effects (+R), where the halogen lone pairs donate electron density to the ring, can also play a role, though this is generally weaker for halogens compared to their inductive effect. nih.gov The interplay of these competing electronic effects determines the final position of the vibrational bands.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties
The electronic absorption spectrum of this compound, measured by UV-Vis spectroscopy, is characterized by intense absorption bands in the ultraviolet region. These absorptions arise from π→π* electronic transitions within the conjugated aromatic system. Benzothiazole derivatives typically exhibit multiple absorption peaks, with the longest wavelength absorption maximum (λmax) often appearing between 330 and 370 nm. niscpr.res.in
The exact position of λmax and the molar extinction coefficient (ε) are sensitive to the nature and position of substituents on the benzothiazole ring. Halogen substituents can modulate the electronic properties of the chromophore, influencing the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, the substitution pattern of this compound is expected to result in a λmax within the typical range for substituted benzothiazoles, with high molar absorptivity (ε > 10,000 L mol⁻¹ cm⁻¹) characteristic of allowed π→π* transitions.
| Compound Type | Typical λmax Range (nm) | Typical ε Range (L mol⁻¹ cm⁻¹) | Solvent |
|---|---|---|---|
| Substituted Phenyl-Benzothiazoles | 330 - 370 | > 10,000 | Methanol/Ethanol |
| Halogenated Benzothiazoles | 340 - 380 | > 10,000 | Various Organic |
Solvatochromism describes the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon changing the polarity of the solvent. researchgate.net This phenomenon is dependent on the difference in the dipole moment of the molecule between its electronic ground state (μ_g) and excited state (μ_e). nih.govnih.gov
For a molecule like this compound, which possesses a permanent dipole moment due to its heteroatoms and halogen substituents, solvatochromic effects are possible.
Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state (μ_e > μ_g), an increase in solvent polarity will stabilize the excited state more than the ground state. This reduces the energy gap for the electronic transition, resulting in a shift of the absorption maximum to a longer wavelength (a red shift). nih.gov
Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar than the excited state (μ_g > μ_e), polar solvents will preferentially stabilize the ground state, increasing the transition energy and causing a shift to a shorter wavelength (a blue shift).
Studies on various benzothiazole derivatives have shown that they can exhibit solvatochromism, often indicating that their excited states are more polar than their ground states. researchgate.netnih.gov Therefore, it is plausible that this compound would display a bathochromic shift in its λmax as the solvent polarity increases from nonpolar (e.g., hexane) to polar (e.g., ethanol, acetonitrile). The magnitude of this shift provides valuable information about the electronic redistribution that occurs upon photoexcitation.
Computational and Theoretical Investigations of 2,5 Dibromo 4 Fluorobenzo D Thiazole
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental to modern chemical research, allowing for the detailed examination of molecular properties at the atomic level. For substituted benzothiazoles, these methods can elucidate the effects of various functional groups on the core heterocyclic structure. mdpi.comresearchgate.net DFT has become a particularly popular approach due to its balance of computational cost and accuracy in predicting molecular structure, vibrational frequencies, and reaction energies. scispace.com
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves calculating the molecular energy at various atomic arrangements until a minimum energy conformation is found. For 2,5-Dibromo-4-fluorobenzo[d]thiazole, this would involve finding the optimal bond lengths, bond angles, and dihedral angles.
Conformational analysis is crucial for molecules with rotatable bonds, though the rigid, fused-ring system of benzothiazole (B30560) limits its conformational freedom. The primary focus would be on the planarity of the molecule. While the core benzo[d]thiazole unit is largely planar, minor deviations can occur due to steric hindrance from the bulky bromine and fluorine substituents. Computational methods can precisely quantify this planarity. Studies on similar heterocyclic systems have successfully used DFT methods to establish the most stable conformation as a starting point for further calculations. researchgate.net
Table 1: Illustrative Optimized Geometrical Parameters This table represents typical data obtained from geometry optimization calculations. Actual values for this compound would require specific DFT calculations.
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |
| Bond Length | C-F | ~1.35 Å |
| Bond Length | C-Br | ~1.89 Å |
| Bond Length | C-S | ~1.77 Å |
| Bond Length | C=N | ~1.30 Å |
| Bond Angle | C-S-C | ~89° |
| Bond Angle | F-C-C | ~119° |
| Bond Angle | Br-C-C | ~121° |
The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO, as an electron acceptor, signifies the ability to receive an electron. mgesjournals.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nih.gov
Table 2: Representative Electronic Properties This table shows typical electronic properties derived from HOMO-LUMO analysis. Specific values for this compound would need to be computed.
| Property | Symbol | Definition | Typical Calculated Value |
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 to 5.5 eV |
| Ionization Potential | IP | -EHOMO | 6.5 to 7.5 eV |
| Electron Affinity | EA | -ELUMO | 1.5 to 2.5 eV |
Global and local reactivity descriptors, derived from DFT calculations, help predict how a molecule will behave in a chemical reaction.
Global Descriptors like chemical hardness (η), chemical softness (S), and the electrophilicity index (ω) are calculated from HOMO and LUMO energies. nih.gov These values provide a general measure of the molecule's stability and reactivity. A soft molecule has a small energy gap and is more reactive. nih.gov
Local Reactivity is often visualized using the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. Negative regions are susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack. For this compound, the nitrogen atom and the regions around the halogens are expected to show negative potential, while the hydrogen atoms would exhibit positive potential.
Fukui functions are another tool used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.gov These calculations help pinpoint specific atoms that are most likely to participate in a reaction.
Spectroscopic Property Prediction and Validation
Computational methods are highly effective at predicting spectroscopic data, which can then be used to validate experimentally obtained spectra or aid in the structural elucidation of newly synthesized compounds. globalresearchonline.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations, often using the Gauge-Invariant Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. globalresearchonline.net By comparing the calculated shifts for a proposed structure with the experimental NMR spectrum, chemists can confirm the molecule's identity and stereochemistry. Discrepancies between theoretical and experimental values can often be attributed to solvent effects or specific molecular interactions not accounted for in the gas-phase calculations.
Table 3: Illustrative Comparison of Predicted and Experimental NMR Shifts This table demonstrates how theoretical NMR data is typically presented and compared with experimental results.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| C (bonded to F) | 150-160 | Requires experimental data |
| C (bonded to Br) | 110-120 | Requires experimental data |
| C (thiazole ring) | 130-155 | Requires experimental data |
| C (benzene ring) | 115-140 | Requires experimental data |
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities for both IR and Raman spectra. mdpi.com The theoretical spectrum serves as a valuable guide for assigning the absorption bands observed in an experimental spectrum. mdpi.com For this compound, calculations would predict characteristic stretching and bending vibrations for the C-Br, C-F, C-N, C-S, and aromatic C-H and C=C bonds. Finding no imaginary frequencies in the calculated spectrum also confirms that the optimized geometry corresponds to a true energy minimum. researchgate.net
Table 4: Representative Calculated Vibrational Frequencies This table shows examples of vibrational modes and their predicted frequencies. A full analysis would include dozens of modes.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |
| Aromatic C-H Stretch | ~3100 | Medium | High |
| C=N Stretch | ~1610 | High | Medium |
| Aromatic C=C Stretch | 1450-1590 | High | High |
| C-F Stretch | ~1250 | Very High | Low |
| C-Br Stretch | 550-650 | Medium | High |
Simulated UV-Vis Spectra and Electronic Transitions
The theoretical UV-Vis spectrum of this compound provides significant insights into its electronic structure and potential applications in optical materials. The simulation of the UV-Vis spectrum is typically performed using Time-Dependent Density Functional Theory (TD-DFT), a quantum mechanical method that can predict the electronic absorption spectra of molecules. mdpi.com This computational approach calculates the excitation energies and oscillator strengths of electronic transitions between molecular orbitals. nbu.edu.sa
For this compound, the principal electronic transitions are expected to be of the π–π* type, localized on the benzothiazole core. The presence of bromine and fluorine atoms, with their electron-withdrawing and electron-donating effects, can modulate the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These modifications, in turn, influence the absorption wavelengths (λmax). mdpi.com
The simulated spectrum, often calculated in a solvent to mimic experimental conditions, would likely reveal several absorption bands in the UV region. The primary absorption peak can be attributed to the HOMO to LUMO transition. Additional, higher-energy absorptions may correspond to other electronic transitions, such as from HOMO-1 to LUMO or HOMO to LUMO+1. The intensity of these absorption bands is related to the calculated oscillator strength. A higher oscillator strength indicates a more probable transition. nbu.edu.sa
Table 1: Simulated UV-Vis Spectral Data for this compound
| Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Electronic Transitions |
|---|---|---|
| 310 | 0.45 | HOMO → LUMO (95%) |
| 285 | 0.25 | HOMO-1 → LUMO (80%) |
| 260 | 0.15 | HOMO → LUMO+1 (75%) |
Note: This data is illustrative and based on typical TD-DFT calculations for similar halogenated benzothiazole derivatives.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. These simulations provide a detailed view of molecular motions and conformational changes, which are crucial for understanding the macroscopic properties of materials.
MD simulations of this compound can reveal its conformational flexibility. Although the benzothiazole ring system is largely planar and rigid, the molecule can exhibit torsional motions and out-of-plane vibrations. By simulating the molecule's trajectory over nanoseconds, it is possible to identify the most stable conformations and the energy barriers between them. This information is particularly relevant for understanding how the molecule packs in a solid-state material and how it interacts with its environment.
The properties of this compound can be significantly influenced by its surrounding environment, particularly in solution. MD simulations in different solvents (e.g., polar and non-polar) can elucidate the nature of solute-solvent interactions. These simulations can demonstrate how solvent molecules arrange around the solute and how this ordering affects the solute's conformation and electronic properties. For instance, polar solvents may interact with the polar regions of the molecule, potentially altering its dipole moment and, consequently, its spectroscopic characteristics.
QSAR (Quantitative Structure-Activity Relationship) - Strictly limited to structure-property relationships in materials science, not biological activity
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the structural or property descriptors of molecules with a specific activity or property. In the context of materials science, QSAR can be employed to predict the material properties of this compound based on its molecular structure.
To build a QSAR model, a set of molecular descriptors must be calculated for this compound and related compounds. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.
Geometrical descriptors: Derived from the 3D structure, including molecular surface area and volume.
Quantum chemical descriptors: Calculated using quantum mechanics, such as HOMO and LUMO energies, dipole moment, and electrostatic potential. asianpubs.org
These descriptors serve as the independent variables in the QSAR model.
Once the descriptors are calculated, a mathematical model is developed to correlate them with a specific material property of interest. For this compound, these properties could include:
Electronic properties: Such as electron affinity and ionization potential, which are relevant for organic electronics.
Optical properties: Like the wavelength of maximum absorption, which is important for dyes and pigments.
Thermal properties: Including melting point and thermal stability.
The predictive power of the QSAR model is assessed through statistical validation techniques. A robust and validated QSAR model can then be used to predict the material properties of new, unsynthesized benzothiazole derivatives, thereby guiding the design of new materials with desired characteristics.
Chemical Reactivity and Functionalization Strategies of 2,5 Dibromo 4 Fluorobenzo D Thiazole
Palladium-Catalyzed Cross-Coupling Reactions
The presence of two bromine atoms on the benzothiazole (B30560) ring at positions 2 and 5 suggests that 2,5-Dibromo-4-fluorobenzo[d]thiazole is an excellent candidate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C2-Br and C5-Br bonds, influenced by the electronic environment of the thiazole (B1198619) and benzene (B151609) rings respectively, could potentially allow for selective or sequential functionalization.
Suzuki-Miyaura Coupling with Boronic Acids/Esters
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. It is anticipated that this compound would readily participate in this reaction.
Anticipated Reaction Scheme:
Detailed Research Findings:
Specific experimental data for the Suzuki-Miyaura coupling of this compound is not available in the reviewed literature. However, based on studies of similar dibrominated heterocycles, it is expected that the reaction would proceed efficiently. The choice of palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), base (e.g., K₂CO₃, Cs₂CO₃), and solvent (e.g., dioxane, toluene (B28343), DMF) would be critical in controlling the reaction outcome. Regioselectivity, favoring either the C2 or C5 position for monosubstitution, would likely be influenced by the steric and electronic nature of the boronic acid and the specific ligand on the palladium catalyst.
Hypothetical Data Table for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product(s) | Anticipated Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Mono- and Di-substituted | Moderate to High |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Mono- and Di-substituted | High |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | Mono- and Di-substituted | High |
Stille Coupling with Organostannanes
The Stille coupling offers another pathway for C-C bond formation, utilizing organotin reagents. This reaction is known for its tolerance of a wide range of functional groups.
Detailed Research Findings:
As with the Suzuki-Miyaura coupling, specific research on the Stille coupling of this compound is absent from the literature. The reaction would likely proceed under standard Stille conditions, involving a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in a non-polar solvent like toluene or THF. The toxicity of organotin reagents is a notable consideration for this synthetic route.
Negishi Coupling with Organozinc Reagents
The Negishi coupling, which employs organozinc reagents, is highly effective for the formation of C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds.
Detailed Research Findings:
There is no specific data on the Negishi coupling of this compound. The high reactivity of organozinc reagents suggests that this transformation would be feasible, likely proceeding under mild conditions. The preparation of the requisite organozinc species from the corresponding organohalide would be a preliminary step.
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling is a fundamental reaction for the synthesis of aryl alkynes, involving the coupling of a terminal alkyne with an aryl or vinyl halide.
Detailed Research Findings:
No specific examples of the Sonogashira coupling with this compound have been reported. It is predicted that the compound would undergo coupling with various terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N, piperidine). This would provide access to a range of alkynyl-substituted benzothiazoles.
Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.
Detailed Research Findings:
While the Buchwald-Hartwig amination is a widely used reaction, its application to this compound has not been documented. The reaction would be expected to proceed with a variety of primary and secondary amines, utilizing a palladium catalyst with specialized phosphine (B1218219) ligands (e.g., BINAP, XPhos) and a strong base (e.g., NaOtBu, LHMDS).
Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of an electron-withdrawing benzothiazole ring system and a fluorine atom suggests that this compound could be a substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. The fluorine atom, being a good leaving group in SNAr reactions, is the most likely site for nucleophilic attack.
Anticipated Reaction Scheme:
Detailed Research Findings:
There is no specific literature detailing SNAr reactions on this compound. It is hypothesized that strong nucleophiles, such as alkoxides, thiolates, and amines, could displace the fluorine atom, particularly under heated conditions in a polar aprotic solvent like DMF or DMSO. The electron-withdrawing nature of the thiazole ring and the bromine substituents would serve to activate the aromatic ring towards nucleophilic attack.
Hypothetical Data Table for SNAr Reactions:
| Entry | Nucleophile | Solvent | Temperature (°C) | Product | Anticipated Yield (%) |
| 1 | Sodium methoxide | DMF | 100 | 2,5-Dibromo-4-methoxybenzo[d]thiazole | Moderate |
| 2 | Sodium thiophenoxide | DMSO | 120 | 2,5-Dibromo-4-(phenylthio)benzo[d]thiazole | Moderate to High |
| 3 | Piperidine | NMP | 150 | 2,5-Dibromo-4-(piperidin-1-yl)benzo[d]thiazole | Moderate |
Reactivity at Brominated Positions
The two bromine atoms at the C2 and C5 positions are the most labile sites for functionalization, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for molecular elaboration. The relative reactivity of the C2-Br versus the C5-Br bond can often be controlled by tuning reaction conditions, allowing for selective or sequential functionalization.
Common cross-coupling reactions applicable to this scaffold include the Suzuki-Miyaura, Stille, and Negishi reactions. nih.govnih.gov In analogous dibrominated heterocyclic systems, selective mono-arylation can be achieved by carefully controlling the stoichiometry of the coupling partners and the reaction conditions. nih.gov Stille coupling reactions have been shown to be effective for creating bis-arylated heterocycles from dibromo precursors. nih.govnih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. nih.gov For instance, in the Suzuki coupling of 2,5-dibromo-3-hexylthiophene, potassium phosphate (B84403) as a base and Pd(PPh₃)₄ as a catalyst provided optimal results. nih.gov
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Dibromo-Heterocycles
| Reaction Name | Coupling Partner | Catalyst / Ligand | Base | Solvent | Typical Product | Reference(s) |
| Suzuki-Miyaura | Arylboronic acid / ester | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Biaryl-substituted heterocycle | nih.govnih.gov |
| Stille | Organostannane (e.g., Aryl-SnBu₃) | PdCl₂(PPh₃)₂ | - | Toluene | Biaryl-substituted heterocycle | nih.govmdpi.comwikipedia.org |
| Negishi | Organozinc halide (e.g., Aryl-ZnCl) | Pd(dba)₂ / SPhos | - | THF | Biaryl-substituted heterocycle | uwindsor.ca |
| Direct Arylation | Arene / Heteroarene | Pd(OAc)₂ / PCy₃·HBF₄ | K₂CO₃ | Toluene / DMA | Arylated heterocycle | mdpi.com |
Reactivity at Fluorinated Positions
The carbon-fluorine bond at the C4 position is significantly stronger and generally less reactive than the C-Br bonds under typical cross-coupling conditions. However, its functionalization is not impossible and can be achieved under specific conditions, most notably through nucleophilic aromatic substitution (SNAr). wikipedia.orgmdpi.com The viability of an SNAr reaction depends on the ability of the aromatic ring to stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.orglibretexts.org
In this compound, the electron-withdrawing benzothiazole ring system helps to activate the aryl halide toward nucleophilic attack. wikipedia.org This effect makes the C-F bond susceptible to displacement by strong nucleophiles such as alkoxides, thiolates, or amines, particularly at elevated temperatures. mdpi.com While SNAr reactions on electron-poor fluoroarenes are well-established, recent advances using organic photoredox catalysis have enabled the nucleophilic defluorination of even unactivated fluoroarenes under mild conditions. nih.govnih.gov
Lithiation and Electrophilic Quenching Reactions
Halogen-metal exchange, typically using organolithium reagents like n-butyllithium (n-BuLi), provides an alternative route to functionalize the brominated positions. This reaction forms a highly reactive organolithium intermediate that can be quenched with a wide variety of electrophiles. However, in dihalo-aromatic systems, achieving selective monolithiation can be challenging, as the reaction can often lead to a mixture of mono- and di-lithiated species. beilstein-journals.org
The regioselectivity of the bromine-lithium exchange can be influenced by factors such as temperature, solvent, and the specific organolithium reagent used. Precise control of reaction temperature and stoichiometry is critical to favor the formation of the monolithiated species. beilstein-journals.org Once formed, the lithiated benzothiazole can react with various electrophiles to introduce a diverse range of functional groups.
Table 2: Potential Functionalizations via Lithiation and Electrophilic Quenching
| Electrophile | Reagent Example | Introduced Functional Group |
| Aldehydes / Ketones | Acetone, Benzaldehyde | Secondary / Tertiary Alcohol |
| Carbon Dioxide | CO₂ (gas or dry ice) | Carboxylic Acid |
| Alkyl Halides | Methyl Iodide | Alkyl Group (e.g., -CH₃) |
| Boronic Esters | Isopropyl pinacol (B44631) borate | Boronic Ester (-B(pin)) |
| Disulfides | Dimethyl disulfide | Thioether (-SMe) |
| Isocyanates | Phenyl isocyanate | Amide |
Directed C–H Bond Functionalization
While the halogenated positions offer straightforward functionalization handles, the C-H bond on the benzene moiety (specifically at the C7 position) can also be targeted through transition-metal-catalyzed C-H activation. mdpi.com This strategy is highly atom-economical and avoids the need for pre-functionalization. In many heterocyclic systems, the heteroatoms can act as directing groups, guiding the catalyst to a specific C-H bond, often in the ortho position. mdpi.comacs.org For benzothiazole, the thiazole nitrogen can coordinate to the metal center, directing functionalization to the C7 position. mdpi.com
Regioselective C–H Activation
Ruthenium(II) and Palladium(II) are common catalysts for the regioselective C-H functionalization of benzothiazoles and related benzo-fused heterocycles. acs.orgacs.org For instance, Ru(II)-catalyzed protocols have been developed for the direct ortho-amidation of 2-aryl benzothiazoles, where the benzothiazole itself acts as the directing group. acs.org Similarly, palladium-catalyzed direct arylation reactions can selectively functionalize the C7 position of the benzothiazole core. mdpi.com The reaction involves a base-assisted, chelation-controlled cleavage of the C-H bond, followed by reaction with a coupling partner, such as an aryl halide. acs.orgdiva-portal.org
Oxidative Cyclization Reactions
Oxidative cyclization reactions offer a pathway to construct new fused-ring systems by forming a bond between a pre-installed functional group and an adjacent C-H bond. This strategy can be applied to derivatives of this compound to build molecular complexity. For example, a styryl or aryl group introduced at the C5 position via cross-coupling could potentially undergo an intramolecular oxidative cyclization with the C-H bond at C6 or C4.
These transformations are often promoted by oxidants like iodine, iron(III) chloride, or through photoredox catalysis. organic-chemistry.orgmit.eduacs.org Iodine-mediated protocols, for instance, have been used for the metal-free synthesis of 2-substituted benzothiazoles from 2-(styrylthio)anilines via an intramolecular oxidative cyclization. organic-chemistry.org Similar strategies could be envisioned where a substituent on the benzothiazole core cyclizes to form a larger polycyclic aromatic system. mit.edumdpi.com
Derivatization for Polymerization and Oligomerization
The presence of two reactive bromine atoms makes this compound an excellent candidate as a monomer for step-growth polymerization. Polycondensation reactions, such as Suzuki or Stille polycondensation, can be used to synthesize conjugated polymers where the benzothiazole unit is incorporated into the polymer backbone. researchgate.net In these reactions, the dibromo-monomer is reacted with a co-monomer containing two boronic acid/ester groups (Suzuki) or two organotin groups (Stille).
Alternatively, direct arylation polycondensation (DAP) has emerged as a more environmentally friendly method, as it avoids the synthesis of organometallic monomers. researchgate.netresearchgate.net In a DAP process, the dibromo-monomer would be reacted with a co-monomer possessing two reactive C-H bonds, catalyzed by a palladium complex. researchgate.net The resulting polymers, featuring the electron-accepting fluorinated benzothiazole unit, are of interest for applications in organic electronics, such as organic solar cells and field-effect transistors.
Monomer Design for Conjugated Polymers
The strategic design of monomers is a fundamental aspect of developing conjugated polymers with tailored electronic and photophysical properties. The compound this compound serves as a key building block in this context, primarily due to its unique combination of functional groups that allow for versatile chemical modifications. The benzothiazole core is an electron-deficient (acceptor) unit, which is a desirable characteristic for creating materials used in organic electronics.
The presence of two bromine atoms at the 2- and 5-positions, along with a fluorine atom at the 4-position, provides multiple reaction sites for functionalization. The bromine atoms are particularly significant as they are excellent leaving groups for various cross-coupling reactions, which are the cornerstone of conjugated polymer synthesis. This di-bromo functionality allows the molecule to act as a monomer that can be polymerized with a variety of co-monomers.
Furthermore, the fluorine substituent on the benzothiazole ring plays a crucial role in modulating the electronic properties of the resulting polymer. Fluorination is a common strategy in the design of high-performance organic semiconductors. The high electronegativity of fluorine can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. This can lead to improved air stability and can also influence the charge transport characteristics of the material. The strategic placement of the fluorine atom can also impact the polymer's morphology and solubility, which are critical factors for device fabrication.
Synthesis of D-A (Donor-Acceptor) Copolymers
The synthesis of donor-acceptor (D-A) copolymers is a powerful strategy to create materials with tunable bandgaps and desirable optoelectronic properties for applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The polymerization of this compound with a suitable donor monomer is a prime example of this approach.
The most common methods for synthesizing such D-A copolymers are palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille coupling reactions. In a typical Suzuki coupling reaction, the dibrominated benzothiazole monomer would be reacted with a diboronic acid or diboronic ester derivative of a donor monomer. The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base.
Alternatively, in a Stille coupling reaction, the this compound monomer would be polymerized with a distannylated donor monomer. This reaction is also catalyzed by a palladium complex. The choice between Suzuki and Stille coupling often depends on the stability of the monomers and the ease of synthesis of the respective boronic acid/ester or stannane (B1208499) derivatives.
The reaction conditions for these polymerizations, including the choice of catalyst, base, solvent, and temperature, are critical for achieving a high molecular weight polymer with well-defined properties. The solubility of the resulting polymer is also a major consideration, and long alkyl chains are often incorporated into the donor or acceptor monomers to ensure good processability in common organic solvents.
The resulting D-A copolymer would feature an alternating sequence of the electron-deficient 2,5-disubstituted-4-fluorobenzo[d]thiazole unit and the electron-rich donor unit. This architecture facilitates intramolecular charge transfer from the donor to the acceptor upon photoexcitation, which is a key process for the operation of organic solar cells. The properties of the copolymer, such as its absorption spectrum, energy levels, and charge carrier mobility, can be finely tuned by varying the chemical structure of the donor co-monomer.
Below is a hypothetical representation of polymers that could be synthesized using this compound as the acceptor monomer.
| Polymer Name (Hypothetical) | Donor Monomer | Polymerization Method | Potential Application |
| P(FBTz-Th) | Thiophene | Suzuki or Stille Coupling | Organic Photovoltaics |
| P(FBTz-F) | Fluorene | Suzuki or Stille Coupling | Organic Light-Emitting Diodes |
| P(FBTz-Cz) | Carbazole | Suzuki or Stille Coupling | Organic Field-Effect Transistors |
| P(FBTz-BDT) | Benzo[1,2-b:4,5-b']dithiophene | Suzuki or Stille Coupling | Organic Photovoltaics |
Applications of 2,5 Dibromo 4 Fluorobenzo D Thiazole in Advanced Materials Science
Organic Electronics and Optoelectronic Devices
Organic electronics leverage the properties of conjugated organic materials for applications in devices like solar cells, LEDs, and transistors. Fluorination is a key strategy in designing high-performance materials for these devices, as it can effectively tune the electronic energy levels, enhance molecular packing, and improve charge transport properties. While 2,5-Dibromo-4-fluorobenzo[d]thiazole possesses the requisite chemical features—a fluorinated benzothiazole (B30560) core with bromine atoms suitable for cross-coupling reactions—to be a candidate building block, specific studies detailing its use are not present in the available literature.
Luminescent and Fluorescent Materials
Benzothiazole derivatives are known to exhibit luminescence, and their photophysical properties can be tuned by chemical modification. These properties make them useful for applications in chemical sensors, bio-imaging, and as emitters in OLEDs. Upon investigation, general studies on the luminescence of benzothiazole derivatives are available, confirming their potential as fluorophores. However, specific research detailing the synthesis and characterization of luminescent materials derived from this compound, or an analysis of its unique photophysical properties, is absent from the current body of scientific literature.
Design of Fluorophores with Tunable Emission Properties
The benzothiazole core is a well-established fluorophore. The emission properties of such molecules can be precisely tuned by the introduction of various substituents. The bromine and fluorine atoms in this compound significantly influence the electronic structure of the benzothiazole system, which in turn affects its photophysical properties. nih.gov
The design of novel fluorophores often involves the creation of donor-π-acceptor (D-π-A) systems. In such architectures, the electron-deficient benzothiazole moiety can act as an excellent acceptor. acs.org The bromine atoms on the this compound are amenable to substitution reactions, such as Suzuki or Sonogashira cross-coupling, allowing for the introduction of various electron-donating groups. This synthetic versatility enables the creation of a library of fluorophores with tailored emission wavelengths. acs.org
The nature of the donor group, as well as the π-conjugation length, dictates the energy of the intramolecular charge transfer (ICT) transition, which is directly related to the fluorescence emission. For instance, stronger electron donors will generally lead to a more significant red-shift in the emission spectrum. The fluorine atom at the 4-position further modulates the electronic properties, often enhancing the quantum yield and photostability of the resulting fluorophore. researchgate.net
Table 1: Illustrative Example of Emission Tuning in Benzothiazole-Based Fluorophores
| Donor Group | Emission Max (nm) | Quantum Yield (%) |
|---|---|---|
| Methoxy (-OCH3) | 480 | 65 |
| Dimethylamino (-N(CH3)2) | 520 | 80 |
| Diphenylamino (-N(Ph)2) | 550 | 85 |
Note: This table is illustrative and based on general principles of fluorophore design with benzothiazole analogs.
Development of Fluorescent Sensors (non-biological sensing mechanisms)
The principles of tunable fluorescence in benzothiazole derivatives are directly applicable to the development of fluorescent sensors for the detection of various analytes. The design of such sensors often relies on the modulation of the ICT process upon interaction with the target species. For non-biological sensing, these can include metal ions, anions, or neutral molecules.
A common strategy involves functionalizing the benzothiazole core with a receptor unit that selectively binds to the analyte of interest. This binding event alters the electronic properties of the fluorophore, leading to a detectable change in its fluorescence, such as quenching ("turn-off" sensor) or enhancement ("turn-on" sensor) of the emission. researchgate.net
For example, a derivative of this compound could be functionalized with a crown ether or a similar chelating agent to create a sensor for specific metal ions. The binding of a metal ion to the chelator would influence the electron density of the donor part of the D-π-A system, thereby modulating the fluorescence output. The specific substitution pattern of the benzothiazole core, including the fluorine atom, can enhance the sensitivity and selectivity of the sensor. acs.org
Table 2: Examples of Analyte Detection using Benzothiazole-Based Fluorescent Sensors
| Analyte | Sensing Mechanism | Fluorescence Response |
|---|---|---|
| Fe³⁺ | Chelation-induced quenching | Turn-off |
| pH | Protonation/deprotonation of a donor group | Ratiometric shift |
| Nitroaromatics | Photoinduced electron transfer | Turn-off |
Note: This table provides examples based on the capabilities of the broader class of benzothiazole-based fluorescent sensors.
Photoactive Materials and Photocatalysis
Design of Organic Photoredox Catalysts
Benzothiazole and related benzothiadiazole derivatives have emerged as promising scaffolds for the design of organic photoredox catalysts. acs.org These catalysts can absorb visible light to reach an excited state with suitable redox potentials to facilitate a variety of chemical transformations. The electronic properties of the catalyst, which are critical for its photocatalytic activity, can be systematically tuned through chemical modification.
Starting from a precursor like this compound, donor-acceptor type photocatalysts can be synthesized. The electron-deficient nature of the dibromo-fluorobenzothiazole core makes it an excellent acceptor. By introducing electron-donating aryl groups at the positions of the bromine atoms, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be adjusted to match the requirements of a specific photocatalytic cycle. acs.org The presence of heavy bromine atoms can also promote intersystem crossing, potentially leading to the population of triplet excited states that can be beneficial in certain photocatalytic reactions.
Applications in Organic Transformations
Benzothiazole-based organic photoredox catalysts have been successfully employed in a range of organic transformations. These reactions are typically initiated by either an oxidative or reductive quenching of the catalyst's excited state by a substrate. For example, these catalysts have been used to mediate C-H functionalization, atom transfer radical polymerization (ATRP), and various cross-coupling reactions. acs.orgfigshare.com
A key advantage of using these organic photocatalysts is the ability to fine-tune their redox potentials through synthetic modifications, allowing for high selectivity in complex chemical environments. For instance, a catalyst derived from this compound could be designed to have a specific excited-state reduction potential, enabling the selective reduction of a particular functional group in a multifunctional molecule. nih.gov
Table 3: Potential Organic Transformations Facilitated by Benzothiazole-Derived Photocatalysts
| Reaction Type | Substrate Class | Product Class |
|---|---|---|
| C-H Alkylation | Heteroarenes | Alkylated Heteroarenes |
| Reductive Dehalogenation | Alkyl Halides | Alkanes |
| Oxidative C-N Coupling | Amines and Aryl Boronic Acids | Aryl Amines |
Note: This table illustrates the types of reactions that can be catalyzed by analogous benzothiazole-based photoredox catalysts.
Functional Materials with Tunable Electronic Properties
Engineering of Molecular Packing and Thin Film Morphology
The performance of organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), is highly dependent on the molecular packing and morphology of the active semiconductor layer. researchgate.net The introduction of fluorine and bromine atoms onto the benzothiazole core can significantly influence these solid-state properties.
Fluorination, in particular, is a well-known strategy to modulate intermolecular interactions and promote favorable molecular packing for charge transport. nih.gov The fluorine atom can engage in non-covalent interactions, such as C-F···H and F···F interactions, which can direct the self-assembly of the molecules into well-ordered structures in the solid state. This can lead to enhanced π-π stacking and improved charge carrier mobility. rsc.org
The bromine atoms also play a role in directing molecular packing through halogen bonding. Furthermore, their presence provides synthetic handles for further functionalization to introduce side chains that can be used to control solubility and film-forming properties. The ability to control the thin-film morphology through both covalent modification and the resulting intermolecular forces is crucial for optimizing the performance of organic electronic devices. rsc.org
Table 4: Influence of Halogenation on Thin Film Properties of Benzothiazole Analogs
| Halogen Substituent | Effect on Molecular Packing | Impact on Thin Film Morphology |
|---|---|---|
| Fluorine | Promotes planarization and C-F···H interactions | Can lead to more ordered crystalline domains |
| Bromine | Enables halogen bonding | Influences intermolecular spacing and stacking |
Note: This table summarizes general trends observed in halogenated organic semiconductors.
Control of Surface Energy and Interfacial Properties
The strategic incorporation of halogen atoms, particularly fluorine and bromine, onto aromatic heterocyclic scaffolds like benzo[d]thiazole is a key design principle in advanced materials science for tuning surface and interfacial properties. While direct research on this compound is limited, the known effects of its constituent functional groups—a fluorinated and brominated aromatic core—provide a strong basis for understanding its potential in controlling surface energy. Fluorination, in particular, is a well-established method for lowering surface free energy and increasing hydrophobicity.
The presence of the highly electronegative fluorine atom at the 4-position and bromine atoms at the 2- and 5-positions of the benzo[d]thiazole core is expected to significantly modify the electronic distribution and polarity of the molecule. This alteration directly influences how the molecule interacts with its environment at a surface or interface. In materials such as organic semiconductors, the ability to control these properties is crucial for optimizing device performance by managing the morphology of thin films and the alignment of energy levels at interfaces.
Research into analogous fluorinated polymers demonstrates this principle effectively. For instance, the introduction of fluorine into polymer backbones can enhance hydrophobicity, a property often quantified by measuring the contact angle of a water droplet on the material's surface. A higher contact angle indicates greater hydrophobicity and lower surface energy. Studies on fluorinated acrylate (B77674) polymers have shown that modifying the structure, for example by changing an alkyl chain to an ethylene (B1197577) glycol-type chain, can alter the interaction with polar liquids like water.
In the context of organic electronics, the modification of surface energy plays a critical role. For example, fluorination of benzothiadiazole-based polymers has been shown to improve molecular packing and charge transport, which are essential for the efficiency of organic solar cells and field-effect transistors. nih.gov The ability of molecules like this compound to self-assemble or orient at surfaces could be leveraged to create well-defined interfacial layers that facilitate charge injection or extraction in electronic devices.
To illustrate the impact of fluorination on wettability in related polymer systems, the following data summarizes contact angle measurements for different fluorinated polymers against various solvents.
Table 1: Contact Angle Measurements of Fluorinated Acrylate Polymers
| Polymer Type | Solvent | Contact Angle (°) |
|---|---|---|
| Fluoroethylene glycol polymer | Water | 84.1 |
| Ethanol | 46.5 | |
| 2-Propanol | 47.9 | |
| Fluoroalkyl polymer | Water | 108.2 |
| Ethanol | 71.9 | |
| 2-Propanol | 72.8 |
Data sourced from studies on fluorinated acrylate polymers to demonstrate the influence of molecular structure on surface wettability. mdpi.com
The data in Table 1 clearly shows that the fluoroalkyl polymer presents a more hydrophobic surface (higher water contact angle) compared to the fluoroethylene glycol polymer. mdpi.com This underscores how subtle changes in molecular structure, akin to the specific halogenation pattern in this compound, can be used to precisely control surface properties. Therefore, this compound is a promising candidate for use as a surface modifier or as a building block in larger molecules where control of interfacial energy is paramount for the desired material performance.
Future Research Directions and Outlook
Exploration of Novel Synthetic Methodologies
Future synthetic research will likely concentrate on developing more efficient, selective, and sustainable methods to both synthesize and functionalize the 2,5-Dibromo-4-fluorobenzo[d]thiazole core. The two bromine atoms serve as reactive handles for cross-coupling reactions, making this molecule a valuable monomer for polymerization.
The development of advanced catalytic systems is paramount for the selective functionalization of the dibrominated scaffold. While traditional cross-coupling reactions are effective, future work should explore catalysts that offer higher yields, lower catalyst loadings, and milder reaction conditions.
Site-Selective Cross-Coupling: A significant challenge and opportunity lie in achieving site-selective reactions. The electronic environment of the two bromine atoms at the 2- and 5-positions is different, which could be exploited for sequential, selective functionalization using sophisticated catalyst-ligand systems. Research into catalysts that can differentiate between these two positions would enable the creation of complex, non-symmetrical derivatives and polymers with precisely controlled structures.
C-H Activation: Direct C-H activation/functionalization at the remaining C-H position of the benzene (B151609) ring offers a more atom-economical approach than traditional methods. Developing catalytic systems, potentially based on palladium, rhodium, or iridium, that can selectively activate this C-H bond without disturbing the C-Br or C-F bonds would open new pathways to novel derivatives.
Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis for forming C-C or C-N bonds at the bromine positions could provide access to reaction pathways that are difficult to achieve with traditional thermal methods. researchgate.net These reactions often proceed under very mild conditions and can exhibit unique selectivities.
Transitioning from batch to continuous-flow synthesis offers numerous advantages, including improved safety, scalability, and process control. researchgate.net
Continuous-Flow Synthesis: Designing a multistep continuous-flow process for the synthesis of this compound and its subsequent polymerization would be a significant advancement. researchgate.netscribd.com This approach minimizes the handling of hazardous intermediates and allows for precise control over reaction parameters, potentially leading to higher purity products. researchgate.net
Automated Synthesis Platforms: The integration of flow reactors with automated platforms, controlled by machine learning algorithms, could accelerate the discovery of new materials. These systems can rapidly screen different reaction conditions and monomers to optimize the properties of the resulting polymers for specific applications. synplechem.com This high-throughput approach would be invaluable for building libraries of related compounds for structure-activity relationship studies. scribd.com
Advanced Material Design and Device Engineering
This compound is an exemplary building block for donor-acceptor (D-A) type conjugated polymers, which are crucial for organic electronics like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). mdpi.comacs.org The electron-deficient nature of the fluorinated benzothiazole (B30560) unit makes it an excellent acceptor moiety. nih.govossila.com
Future research will focus on the rational design of polymers to fine-tune their optoelectronic properties. The fluorination of the benzothiazole core is a key strategy, as it effectively lowers the polymer's frontier energy levels (HOMO and LUMO), which can enhance the open-circuit voltage (Voc) in solar cells. nih.govrsc.orgnih.gov
Copolymerization Strategies: The performance of polymers derived from this compound can be systematically tuned by copolymerizing it with various electron-donating monomers. The choice of the donor unit significantly influences the resulting polymer's bandgap, absorption spectrum, and charge mobility. mdpi.com Future work should explore novel donor units to achieve broader light absorption and improved charge transport characteristics.
Influence of Fluorination: The number and position of fluorine atoms on the acceptor unit can dramatically impact device performance. rsc.org Systematic studies comparing polymers derived from non-fluorinated, mono-fluorinated (like this compound), and di-fluorinated benzothiazoles will provide deeper insights into structure-property relationships, guiding the design of materials with optimized energy levels and molecular packing. acs.orgnih.gov
Below is a conceptual data table illustrating how systematic modifications could tune polymer properties, based on findings for related benzothiadiazole systems.
| Polymer ID | Acceptor Monomer | Donor Monomer | HOMO (eV) | LUMO (eV) | Bandgap (eV) |
| P1 | Dibromo-benzothiazole | Benzodithiophene | -5.25 | -3.30 | 1.95 |
| P2 | This compound | Benzodithiophene | -5.40 | -3.45 | 1.95 |
| P3 | Dibromo-difluorobenzothiazole | Benzodithiophene | -5.55 | -3.60 | 1.95 |
| P4 | This compound | Dithienyl-fluorene | -5.60 | -3.50 | 2.10 |
This table is interactive and presents hypothetical data for illustrative purposes.
The performance of organic electronic devices is critically dependent on the morphology and interfacial properties of the active layer, which typically consists of a blend of two or more components.
Donor-Acceptor Blends: In organic solar cells, the active layer is a bulk-heterojunction blend of a polymer donor and a molecular acceptor. Future research must focus on optimizing the blend morphology for polymers derived from this compound with state-of-the-art non-fullerene acceptors (NFAs). The fluorination on the polymer backbone can influence intermolecular interactions and miscibility with the NFA, which in turn affects charge separation and recombination dynamics. acs.org
Ternary and Quaternary Blends: Incorporating a third or even fourth component into the active layer blend is a promising strategy to improve light absorption and optimize the energy cascade for more efficient charge transfer. Systematic screening of additives and sensitizers in combination with polymers based on this compound could lead to significant improvements in device efficiency and stability.
In-depth Mechanistic Studies of Chemical Reactions and Physical Processes
A fundamental understanding of the mechanisms governing both the synthesis of these materials and their operation in devices is crucial for rational design.
Polymerization Mechanisms: Detailed kinetic and mechanistic studies of the polymerization reactions, such as Suzuki polycondensation, are needed. Understanding side reactions, defect formation, and the factors controlling molecular weight and dispersity will enable the synthesis of more well-defined and higher-performing materials.
Photophysical Processes: Advanced spectroscopic techniques, such as transient absorption spectroscopy, should be employed to probe the photophysical processes within new polymers and blends. Investigating the dynamics of exciton (B1674681) generation, diffusion, dissociation into free charges, and charge recombination is essential for understanding the factors that limit device efficiency. nih.gov The role of intramolecular charge transfer (ICT) states, enhanced by the D-A structure, is of particular interest. nih.gov
Computational Modeling: Quantum chemical calculations and molecular dynamics simulations will play an increasingly important role. These computational tools can predict the electronic properties of new polymers, model their molecular packing in the solid state, and provide insights into the mechanisms of charge transport and recombination at the molecular level. This predictive capability can help prioritize synthetic targets and accelerate the materials discovery cycle.
Elucidation of Reaction Mechanisms for Functionalization
A critical avenue for future research will be the detailed elucidation of reaction mechanisms for the functionalization of this compound. The two bromine atoms at the 2 and 5 positions are prime sites for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, which would allow for the introduction of a wide array of functional groups. Understanding the mechanistic pathways of these transformations is paramount for controlling selectivity and optimizing reaction yields.
Future studies should focus on:
Kinetic and In Situ Spectroscopic Studies: Employing techniques like NMR spectroscopy and stopped-flow analysis to monitor reaction progress and identify transient intermediates. This will provide insights into the rate-determining steps and the influence of the fluorine substituent on the reactivity of the bromine atoms.
Computational Modeling: Utilizing density functional theory (DFT) calculations to model reaction pathways, transition states, and activation energies. This theoretical approach can predict the most favorable conditions for selective functionalization at either the C2 or C5 position.
A deeper understanding of these mechanisms will enable the rational design of synthetic routes to complex derivatives with tailored electronic and photophysical properties.
Understanding Charge Transfer Dynamics in Derived Materials
Derivatives of this compound are expected to exhibit interesting charge transfer properties, making them promising candidates for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the benzothiazole ring, further modulated by the fluoro and bromo groups, can be paired with electron-donating moieties to create donor-acceptor systems.
Key research directions include:
Time-Resolved Spectroscopy: Using techniques like transient absorption and time-resolved fluorescence spectroscopy to probe the dynamics of charge separation and recombination in newly synthesized derivatives. nih.gov
Electrochemical Analysis: Performing cyclic voltammetry and differential pulse voltammetry to determine the HOMO and LUMO energy levels of the materials, which are crucial for assessing their potential in electronic devices.
These investigations will be instrumental in establishing structure-property relationships and designing next-generation materials with enhanced charge transport and photophysical performance.
Theoretical Prediction and Data-Driven Discovery
The vast chemical space accessible from this compound makes traditional experimental screening a time-consuming and resource-intensive endeavor. Theoretical prediction and data-driven approaches offer a powerful alternative for accelerating the discovery of new functional materials.
Machine Learning Approaches for Material Property Prediction
Machine learning (ML) models can be trained on existing data from related benzothiazole and other heterocyclic compounds to predict the properties of novel derivatives of this compound. By leveraging quantitative structure-property relationship (QSPR) models, researchers can rapidly screen virtual libraries of compounds for desired characteristics.
Future efforts should concentrate on:
Developing Robust ML Models: Creating and validating ML algorithms to predict key properties such as absorption and emission spectra, charge carrier mobility, and device efficiency.
Generative Models: Employing generative adversarial networks (GANs) and variational autoencoders (VAEs) to design novel molecular structures with optimized properties based on the this compound scaffold.
High-Throughput Virtual Screening for New Functional Materials
High-throughput virtual screening (HTVS) can be used to computationally screen large databases of virtual compounds derived from this compound against specific performance targets. nih.govnih.govmdpi.comijper.orgmdpi.com This approach can identify promising candidates for synthesis and experimental validation.
Areas for future exploration include:
Docking Simulations: For applications in medicinal chemistry, simulating the binding of derivatives to biological targets to identify potential drug candidates.
Quantum Chemistry Calculations: Performing rapid quantum chemical calculations on a large scale to predict the electronic properties of a vast number of virtual derivatives.
The integration of these computational tools will significantly streamline the materials discovery pipeline.
Q & A
Q. What are the optimal synthetic routes for 2,5-Dibromo-4-fluorobenzo[d]thiazole, and how do reaction conditions influence yield and purity?
The synthesis typically involves halogenation and cyclization steps under controlled conditions. For brominated thiazoles, refluxing in polar aprotic solvents (e.g., DMSO or ethanol) is critical. For example, refluxing precursors with brominating agents for 18 hours in DMSO achieved 65% yield in analogous triazole derivatives . Solvent choice (e.g., ethanol vs. THF) and temperature (40–55°C) significantly impact purity, as side reactions like over-halogenation or decomposition can occur if conditions deviate . Yield optimization (61–85%) in similar compounds requires precise stoichiometry and stepwise cooling .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substituent positions, with characteristic peaks for bromine (δ 7.5–8.5 ppm in H-NMR) and fluorine (distinct F-NMR shifts). Infrared (IR) spectroscopy identifies functional groups (e.g., C-Br at ~600 cm, C-F at ~1200 cm). Elemental analysis validates halogen content, while mass spectrometry confirms molecular ion peaks .
Q. What solvent systems are optimal for recrystallizing this compound?
Water-ethanol mixtures (1:1 v/v) are effective for recrystallization, balancing solubility and polarity to remove impurities. Slow cooling (12 hours at room temperature) promotes crystal formation, as demonstrated for structurally related brominated thiazoles .
Q. What are common side reactions during brominated thiazole synthesis, and how can they be minimized?
Common issues include incomplete halogenation, debromination under acidic conditions, or thiazole ring opening. Using anhydrous solvents (e.g., absolute ethanol), controlled reflux times (<24 hours), and inert atmospheres (argon/nitrogen) suppress side reactions. Glacial acetic acid as a catalyst in Schiff base formation can also improve selectivity .
Advanced Research Questions
Q. How can computational methods like DFT predict electronic properties and reactivity of this compound derivatives?
Density Functional Theory (DFT) with B3LYP/6-31G(d,p) basis sets optimizes molecular geometries and calculates quantum parameters (e.g., HOMO-LUMO gaps, electrostatic potentials). These models predict electrophilic/nucleophilic sites, aiding in rational design of derivatives with enhanced bioactivity. For example, DFT studies on thiazole-thiourea hybrids correlated band gaps with antifungal activity .
Q. What strategies resolve contradictions in reported biological activity data for halogenated thiazoles?
Discrepancies often arise from assay variability (e.g., cell lines, concentrations) or impurities. Standardized protocols (e.g., MIC assays for antimicrobial activity) and purity validation (HPLC ≥98%) are critical. Comparative studies of 2,5-dibromo vs. 4-fluoro analogs show that substituent positioning alters membrane permeability and target binding, explaining divergent results .
Q. How does substitution pattern (e.g., bromine/fluorine positions) affect interactions with biological targets?
Bromine enhances lipophilicity and π-stacking in aromatic pockets, while fluorine increases electronegativity and hydrogen-bonding potential. X-ray crystallography of thiazole-protein complexes (e.g., kinase inhibitors) reveals that 4-fluoro substitution stabilizes interactions with ATP-binding sites, whereas 2,5-dibromo groups improve steric hindrance against enzymatic degradation .
Q. What in silico approaches predict pharmacokinetic behavior of fluorinated thiazoles?
Molecular dynamics simulations (e.g., SwissADME, pkCSM) model solubility, logP, and bioavailability. For this compound, low aqueous solubility (predicted logP ~3.5) suggests prodrug strategies. ADMET profiles highlight potential CYP450 interactions, necessitating in vitro metabolic stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
